molecular formula C8H7BrN2O B1442054 3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 1190319-33-5

3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1442054
CAS No.: 1190319-33-5
M. Wt: 227.06 g/mol
InChI Key: VFGJKQZCIJWLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Scientific Research Applications

3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.

    Chemical Biology: The compound is used in the study of protein-ligand interactions and enzyme inhibition.

    Material Science: It can be incorporated into organic electronic materials due to its unique electronic properties.

    Pharmaceutical Industry: The compound is explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The interaction between this compound and FGFRs involves binding to the receptor’s active site, thereby inhibiting its activity and downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival . Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . These cellular effects highlight the compound’s potential as a therapeutic agent in oncology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FGFRs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascades that promote cell proliferation and survival, leading to reduced tumor growth and increased cell death . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . These findings suggest that the compound maintains its efficacy over extended periods, making it suitable for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as weight loss and organ toxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound is primarily metabolized by liver enzymes, which facilitate its breakdown and excretion . Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites, further impacting cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as tumor tissues, where it exerts its therapeutic effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals may influence its localization, ensuring that this compound reaches its intended sites of action . This precise localization is essential for the compound’s efficacy in modulating cellular processes and achieving therapeutic outcomes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 7-methoxy-1H-pyrrolo[3,2-b]pyridine. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[3,2-b]pyridine ring.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,2-b]pyridines, while coupling reactions can produce complex biaryl structures.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-1H-pyrrolo[3,2-b]pyridine: Lacks the bromine substituent but shares the core structure.

    3-bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but with different substitution pattern.

    3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine: Contains an additional chlorine substituent.

Uniqueness

3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block in the synthesis of complex molecules with diverse pharmacological properties.

Properties

IUPAC Name

3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-2-3-10-7-5(9)4-11-8(6)7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGJKQZCIJWLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC=C1)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 3
Reactant of Route 3
3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 4
Reactant of Route 4
3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 5
Reactant of Route 5
3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 6
Reactant of Route 6
3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.